molecular formula C12H15ClN2O5S B601994 Tetrahydro Furosemide CAS No. 4793-38-8

Tetrahydro Furosemide

Cat. No.: B601994
CAS No.: 4793-38-8
M. Wt: 334.78
InChI Key:
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Description

Tetrahydro Furosemide is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Furosemide impurity F, a derivative of the well-known diuretic drug Furosemide .

Scientific Research Applications

Tetrahydro Furosemide has several applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated as an impurity in pharmaceutical formulations to ensure drug purity and safety.

    Industry: Used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

Target of Action

The primary target of Tetrahydro Furosemide is the Na-K-2Cl cotransporter (NKCC2) located in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body.

Mode of Action

This compound acts by inhibiting the NKCC2 transporter , thereby blocking the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of these ions, along with water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion) .

Biochemical Pathways

The inhibition of the NKCC2 transporter disrupts the electrolyte balance in the renal tubules, leading to an increase in the osmolarity of the urine and a decrease in the osmolarity of the blood . This can affect various biochemical pathways, particularly those involved in fluid and electrolyte homeostasis .

Result of Action

The primary result of this compound’s action is a significant increase in urine production and sodium excretion, leading to a reduction in fluid overload and edema . This can be particularly beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, where fluid overload is a common problem .

Action Environment

Environmental factors such as diet, particularly sodium intake, can influence the efficacy of this compound . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature . It is also important to consider potential drug-drug interactions, as other medications can impact the pharmacokinetics and pharmacodynamics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro Furosemide involves several steps:

    Starting Materials: The synthesis begins with 4-chloro-2-nitrobenzoic acid and tetrahydrofuran.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfamoyl group.

    Cyclization: The tetrahydrofuran ring is introduced through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro Furosemide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-sulfamoylbenzoic acid: Lacks the tetrahydrofuran ring.

    4-Chloro-2-aminobenzoic acid: Lacks the sulfamoyl group.

    Furosemide: Contains a similar core structure but with different substituents.

Uniqueness

Tetrahydro Furosemide is unique due to the presence of both the sulfamoyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQFVCNJRVCZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-38-8
Record name 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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